N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE
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Overview
Description
N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a sulfonyl group, and a tetrahydrothienyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the tetrahydrothienyl core, followed by the introduction of the chlorobenzyl group through nucleophilic substitution reactions. The final step involves the sulfonylation of the phenyl ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[((3R,4S)-4-{[2-(1H-indol-3-yl)ethyl]amino}-1,1-dioxidotetrahydro-3-thienyl)sulfonyl]phenyl}acetamide
- N-[(2S,3R)-4-{(2-Chlorobenzyl)[(2S)-1-hydroxy-2-propanyl]amino}-2-methoxy-3-methylbutyl]-4-fluoro-N-methylbenzenesulfonamide
Uniqueness
N-(4-{[(3R4S)-4-{[(2-CHLOROPHENYL)METHYL]AMINO}-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]SULFONYL}PHENYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(3R,4S)-4-[(2-chlorophenyl)methylamino]-1,1-dioxothiolan-3-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S2/c1-13(23)22-15-6-8-16(9-7-15)29(26,27)19-12-28(24,25)11-18(19)21-10-14-4-2-3-5-17(14)20/h2-9,18-19,21H,10-12H2,1H3,(H,22,23)/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHZBJYUCVUEMJ-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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